molecular formula C3H7N5 B13043134 2-(2H-Tetrazol-2-yl)ethanamine

2-(2H-Tetrazol-2-yl)ethanamine

Cat. No.: B13043134
M. Wt: 113.12 g/mol
InChI Key: MVUXXHVOQXOIKY-UHFFFAOYSA-N
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Description

2-(2H-Tetrazol-2-yl)ethanamine is a heterocyclic compound featuring a tetrazole ring (C₂H₂N₄) linked to an ethanamine group (C₂H₇N). This compound’s molecular formula is C₃H₉N₅, with a molecular weight of 115.14 g/mol.

Properties

Molecular Formula

C3H7N5

Molecular Weight

113.12 g/mol

IUPAC Name

2-(tetrazol-2-yl)ethanamine

InChI

InChI=1S/C3H7N5/c4-1-2-8-6-3-5-7-8/h3H,1-2,4H2

InChI Key

MVUXXHVOQXOIKY-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=N1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Tetrazol-2-yl)ethanamine typically involves the reaction of ethylenediamine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-(2H-Tetrazol-2-yl)ethanamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and lower production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2H-Tetrazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and nitro compounds. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(2H-Tetrazol-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H-Tetrazol-2-yl)ethanamine involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which makes it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications References
2-(2H-Tetrazol-2-yl)ethanamine C₃H₉N₅ 115.14 Tetrazole ring, ethanamine side chain Potential medicinal chemistry applications
2-(1,3-Benzothiazol-2-yl)ethanamine C₉H₁₀N₂S 178.26 Benzothiazole ring, ethanamine group Biochemical research, receptor studies
2-(Thiazol-2-yl)ethanamine C₅H₈N₂S 128.19 Thiazole ring, ethanamine side chain Histamine receptor modulation
N,N-Dimethyl-2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]ethanamine (L1) C₉H₁₃N₅ 199.24 Tetrazole-pyridine hybrid, dimethylamine DNA cleavage in ternary Cu(II) complexes
Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate C₁₂H₁₂N₆O₂ 296.28 Benzoxazole-tetrazole hybrid, ester group Antimicrobial, anti-inflammatory applications
1-(2-Methyl-2H-tetrazol-5-yl)methanamine C₃H₈N₅ 114.13 Methyl-substituted tetrazole, methanamine Intermediate in drug synthesis

Structural and Electronic Differences

  • Tetrazole vs. Benzothiazole/Thiazole : The tetrazole ring (C₂H₂N₄) is more polar and electron-deficient compared to benzothiazole (C₇H₅NS) or thiazole (C₃H₃NS), influencing solubility and reactivity. Tetrazoles are often used as bioisosteres for carboxylic acids due to their similar pKa (~4.9) .
  • Substituent Effects : The ethanamine side chain in 2-(2H-Tetrazol-2-yl)ethanamine enhances water solubility compared to methyl or ester derivatives (e.g., ). N,N-Dimethyl groups in L1 () increase lipophilicity, aiding membrane permeability.

Pharmacological Potential

  • Tetrazole-ethanamine derivatives are explored as antihypertensive and antiviral agents due to their structural mimicry of carboxyl groups .

Biological Activity

2-(2H-Tetrazol-2-yl)ethanamine, a member of the tetrazole family, is an organic compound characterized by its unique five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula: C₃H₇N₅
  • Molecular Weight: 113.12 g/mol
  • IUPAC Name: 2-(tetrazol-2-yl)ethanamine
  • Canonical SMILES: C1=NN(N=N1)CCN

The structural uniqueness of 2-(2H-tetrazol-2-yl)ethanamine contributes to its distinct reactivity and biological properties, making it a valuable compound for further research and application in various fields.

The biological activity of 2-(2H-tetrazol-2-yl)ethanamine is primarily attributed to its ability to interact with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its role as a versatile ligand in coordination chemistry. This interaction can modulate the activity of enzymes and receptors, leading to various therapeutic effects.

Biological Applications

  • Antihypertensive Activity : Recent studies have indicated that derivatives of 2-(2H-tetrazol-2-yl)ethanamine exhibit significant antihypertensive properties. For instance, compounds derived from this structure have shown promising results in lowering blood pressure while maintaining lower adverse effects compared to traditional antihypertensive drugs .
  • Antioxidant Properties : The compound has demonstrated notable free radical scavenging abilities, which are crucial for protecting cells from oxidative stress. This activity was evaluated using the DPPH assay, revealing that certain derivatives possess enhanced antioxidant potential compared to their parent compounds .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including urease. Urease inhibition is particularly relevant in treating conditions like urinary tract infections and renal calculi .
  • DNA Interaction : Research has shown that tetrazole-containing compounds can bind to DNA and exhibit cleavage activity, suggesting potential applications in cancer therapy through targeted DNA damage mechanisms .

Study on Antihypertensive Effects

A series of ester derivatives based on 2-(2H-tetrazol-2-yl)ethanamine were synthesized and evaluated for their antihypertensive activity. Among these, the AV2 compound demonstrated the most potent effect with a significant reduction in blood pressure compared to the control group. The structure–activity relationship (SAR) analysis indicated that specific substituents on the phenyl group significantly influenced the activity .

Antioxidant Activity Assessment

In another study, various derivatives were assessed for their antioxidant capabilities using the DPPH assay. Results indicated that many synthesized analogs exhibited superior free radical scavenging activities compared to the parent drug, highlighting the potential for developing new antioxidant agents based on this scaffold .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
2-(1H-Tetrazol-5-yl)ethanamineAntioxidant, AntihypertensiveSignificant reduction in blood pressure
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineAnalgesic, Nicotine receptor antagonistMultitarget activity with high probability
2-(N-(phenyl)-tetrazole)Enzyme inhibition (urease), AntioxidantEffective against urease with notable IC50 values

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